molecular formula C16H14N4O2S B5622826 N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide

N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide

Cat. No.: B5622826
M. Wt: 326.4 g/mol
InChI Key: LKIFDRPPJRCHAS-UHFFFAOYSA-N
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Description

N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzoxazole ring fused with a pyridine ring, and a carbamothioyl group attached to a propanamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative.

    Formation of Carbamothioyl Group: The carbamothioyl group is introduced by reacting the intermediate with thiocarbamoyl chloride.

    Attachment of Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzoxazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamide: Similar structure but lacks the benzoxazole ring.

    N-(pyridin-3-yl)benzamide: Similar structure but lacks the carbamothioyl group.

    2-(pyridin-3-yl)-1H-benzo[d]imidazole: Similar heterocyclic structure but with an imidazole ring instead of benzoxazole.

Uniqueness

N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide is unique due to the presence of both the benzoxazole and pyridine rings, as well as the carbamothioyl group. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-2-14(21)20-16(23)18-11-5-6-13-12(8-11)19-15(22-13)10-4-3-7-17-9-10/h3-9H,2H2,1H3,(H2,18,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIFDRPPJRCHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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